molecular formula C16H12N2O B14151007 Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- CAS No. 3968-48-7

Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B14151007
CAS No.: 3968-48-7
M. Wt: 248.28 g/mol
InChI Key: FTQPJJDARWGYLW-UHFFFAOYSA-N
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Description

Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a phenyl group attached to the pyrazole ring, making it a phenyl-substituted pyrazole. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-phenyl-1H-pyrazole-4-ylmethanol.

    Substitution: Various halogenated derivatives of the phenyl groups.

Scientific Research Applications

Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, phenyl(1-phenyl-1H-pyrazol-4-yl)- is unique due to its specific substitution pattern and the presence of both phenyl and pyrazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

3968-48-7

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

phenyl-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C16H12N2O/c19-16(13-7-3-1-4-8-13)14-11-17-18(12-14)15-9-5-2-6-10-15/h1-12H

InChI Key

FTQPJJDARWGYLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3

Origin of Product

United States

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